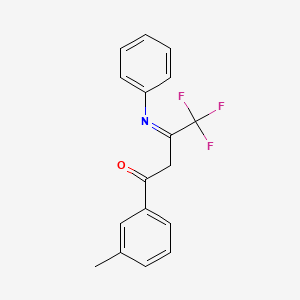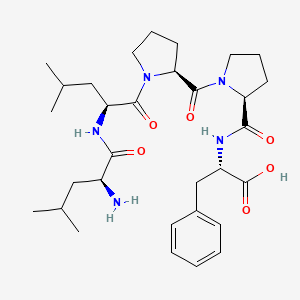![molecular formula C14H21NO2Si B14192382 tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane CAS No. 922173-23-7](/img/structure/B14192382.png)
tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane: is an organosilicon compound that features a tert-butyl group, an isocyanate group, and a dimethylsilane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-isocyanatophenol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain product purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines to form urea derivatives.
Addition Reactions: The isocyanate group can also participate in addition reactions with alcohols to form carbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Methylene chloride, tetrahydrofuran (THF)
Catalysts: Imidazole, triethylamine
Conditions: Low temperatures for substitution and addition reactions; ambient conditions for hydrolysis.
Major Products Formed:
Urea Derivatives: Formed from reactions with amines
Carbamates: Formed from reactions with alcohols
Silanol and Phenol Derivatives: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology and Medicine: In biological research, this compound is used to modify biomolecules and surfaces, enhancing their properties for various applications such as drug delivery and diagnostic assays .
Industry: In the industrial sector, this compound is employed in the production of specialty coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in materials science .
Wirkmechanismus
The mechanism of action of tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. The silicon moiety can also participate in silane coupling reactions, enhancing the compound’s ability to bond with different surfaces .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl(dimethyl)silyl chloride
- 4-Isocyanatophenol
- tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane
Comparison: tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane is unique due to the presence of both the isocyanate and silicon functionalities in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it more versatile in synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
922173-23-7 |
|---|---|
Molekularformel |
C14H21NO2Si |
Molekulargewicht |
263.41 g/mol |
IUPAC-Name |
tert-butyl-[(4-isocyanatophenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C14H21NO2Si/c1-14(2,3)18(4,5)17-10-12-6-8-13(9-7-12)15-11-16/h6-9H,10H2,1-5H3 |
InChI-Schlüssel |
CBXOVKFTFPXWOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


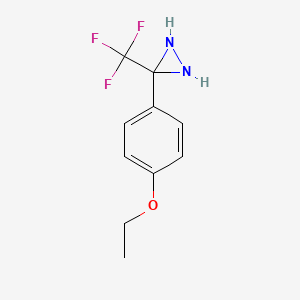
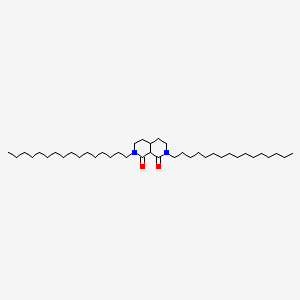

![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)

![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
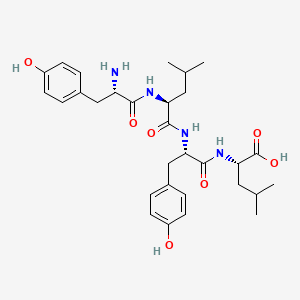
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)
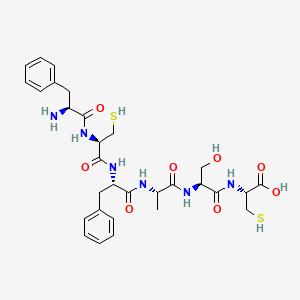
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)

